molecular formula C22H28N2O2 B4875236 N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide

N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4875236
M. Wt: 352.5 g/mol
InChI Key: QPMAUONRRSIOJN-UHFFFAOYSA-N
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Description

N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by researchers at Merck & Co. and has since been used in numerous scientific studies to investigate the role of the dopamine D4 receptor in various physiological and pathological processes.

Mechanism of Action

N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system. By blocking the activity of this receptor, this compound can modulate the activity of these brain regions and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the prefrontal cortex, striatum, and limbic system, which are involved in various physiological and pathological processes, including working memory, attention, decision-making, motivation, reward, and addiction. Other studies have suggested that this compound may be useful in the treatment of schizophrenia, as the dopamine D4 receptor has been implicated in the pathophysiology of this disorder.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its high selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor and investigate its role in various processes. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could confound the results of experiments.

Future Directions

There are several future directions for research involving N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide. For example, researchers could investigate the role of the dopamine D4 receptor in other physiological and pathological processes, such as anxiety, depression, and addiction. Additionally, researchers could investigate the potential therapeutic applications of this compound in the treatment of various disorders, including schizophrenia and addiction. Finally, researchers could investigate the potential off-target effects of this compound on other receptors and develop more selective compounds for targeting the dopamine D4 receptor.

Synthesis Methods

The synthesis of N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 2-isopropyl-6-methylphenol with paraformaldehyde to form 2-isopropyl-6-methylbenzyl alcohol, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is subsequently reacted with 4-(chloromethyl)morpholine hydrochloride to form this compound.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. For example, studies have shown that this compound can modulate the activity of the prefrontal cortex, which is involved in working memory, attention, and decision-making. Other studies have suggested that this compound may be useful in the treatment of schizophrenia, as the dopamine D4 receptor has been implicated in the pathophysiology of this disorder.

Properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16(2)20-6-4-5-17(3)21(20)23-22(25)19-9-7-18(8-10-19)15-24-11-13-26-14-12-24/h4-10,16H,11-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMAUONRRSIOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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